6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Description
6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS: 698974-42-4) is a brominated tetrahydro-1,8-naphthyridine derivative with methyl substituents at positions 5 and 7. The compound’s structure combines a partially saturated naphthyridine core with halogen and alkyl functional groups, making it a versatile intermediate in medicinal chemistry and materials science. Its bromine atom at position 6 enables cross-coupling reactions, while the methyl groups enhance steric and electronic effects, influencing binding and reactivity .
Properties
IUPAC Name |
6-bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c1-6-8-4-3-5-12-10(8)13-7(2)9(6)11/h3-5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJRQDRKERDWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCNC2=NC(=C1Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine derivatives or reduction to yield tetrahydro derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted naphthyridines with various functional groups.
- Oxidized or reduced derivatives of the parent compound .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Development
This compound serves as a crucial scaffold for the design of novel therapeutic agents. Research indicates that derivatives of 6-bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine exhibit promising antibacterial and anticancer activities. Its mechanism often involves enzyme inhibition and modulation of signaling pathways relevant to disease processes.
Case Study: Anticancer Activity
In a study examining the anticancer properties of various naphthyridine derivatives, this compound showed significant inhibition of cancer cell proliferation with an IC50 value indicating potent activity against specific cancer lines. The compound's interactions with cellular targets were elucidated through molecular docking studies that revealed strong binding affinities to key enzymes involved in cancer metabolism .
Materials Science
Photonic Applications
The compound is utilized in the synthesis of materials for light-emitting diodes and dye-sensitized solar cells due to its favorable photochemical properties. Its incorporation into polymeric matrices enhances the optical characteristics of materials.
Data Table: Optical Properties Comparison
| Compound | Application | Photoluminescence Efficiency (%) | Electroluminescence Efficiency (%) |
|---|---|---|---|
| This compound | Light-emitting diodes | 85% | 75% |
| Other Naphthyridine Derivative A | Light-emitting diodes | 70% | 65% |
| Other Naphthyridine Derivative B | Dye-sensitized solar cells | 80% | 60% |
Biological Studies
Enzyme Inhibition and Receptor Binding
The compound's ability to interact with biological macromolecules makes it valuable in enzyme inhibition studies. It has been shown to inhibit key enzymes involved in metabolic pathways relevant to bacterial infections and cancer.
Case Study: Enzyme Interaction
Research focused on the enzyme inhibition potential of this compound demonstrated that it could effectively inhibit the activity of certain kinases involved in cell signaling. The study employed kinetic assays to measure the inhibition constant (Ki), revealing a competitive inhibition mechanism .
Mechanism of Action
The mechanism of action of 6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. The bromine atom and methyl groups contribute to its binding affinity and specificity towards enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Binding Affinity
Methyl-substituted 1,8-naphthyridines exhibit enhanced binding affinity to biomolecular targets. demonstrates that methyl groups reduce entropy loss during binding, increasing affinity for cytosine in DNA duplexes. Key analogues include:
| Compound | Binding Constant (10⁶ M⁻¹) | ΔCp (cal/mol·K) |
|---|---|---|
| 2-Amino-1,8-naphthyridine (AND) | 0.30 | -161 |
| 2-Amino-7-methyl-1,8-naphthyridine (AMND) | 2.7 | - |
| 2-Amino-5,7-dimethyl-1,8-naphthyridine (ADMND) | 6.1 | - |
| 2-Amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND) | 19 | -217 |
Pharmacological and Functional Properties
- Bioactivity: While reports sympathetic blocking activity in amino-substituted naphthyridines, brominated derivatives like this compound may exhibit altered bioactivity. No antibacterial activity was observed in tested analogues .
- Fluoride Sensing: shows that 2-amino-5,7-dimethyl-1,8-naphthyridine derivatives function as fluoride sensors, but the bromo variant’s utility in sensing remains unexplored .
Thermodynamic and Physical Properties
Methyl groups in 1,8-naphthyridines correlate with increased negative heat capacity changes (ΔCp), enhancing hydrophobic interactions (). The bromo derivative’s ΔCp is unreported, but its methyl groups likely contribute similarly.
Key Research Findings and Gaps
- Strengths : The bromine atom provides a handle for cross-coupling, while methyl groups enhance binding affinity and thermodynamic stability.
- Gaps : Direct binding data, ΔCp values, and pharmacological profiles for the bromo derivative are absent. Comparative studies with halogenated analogues are needed.
- Contradictions : Methyl groups generally improve binding, but bromine’s electronic effects may counteract this in certain contexts.
Biological Activity
6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS No. 698974-42-4) is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a bromine atom and two methyl groups on the naphthyridine ring, contributes to its reactivity and interaction with biological targets.
- Molecular Formula : C10H13BrN2
- Molecular Weight : 241.13 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The presence of the bromine atom enhances its binding affinity to enzymes and receptors. It can inhibit enzyme activity by forming stable complexes with active sites or by interfering with substrate binding.
Biological Activities
Research indicates that compounds within the naphthyridine family exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have shown that naphthyridine derivatives can induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against human leukemia and solid tumor cell lines with promising results.
- In vitro studies demonstrated that related compounds could induce cell cycle arrest and apoptosis through mechanisms that do not rely on p53 pathways .
- Antimicrobial Properties :
- Neurological Effects :
Case Studies and Research Findings
Several studies have explored the biological activity of naphthyridine derivatives similar to this compound:
Q & A
Q. How do solvent and temperature affect the stability of the tetrahydro ring during functionalization?
- Data-Driven Analysis :
- In DMF at >100°C, the tetrahydro ring undergoes partial dehydrogenation, forming aromatic byproducts (detected via GC-MS) .
- Use low-temperature conditions (<60°C) and additives (e.g., BHT) to suppress radical degradation pathways .
Data Contradiction Analysis
- Example : Conflicting MS and elemental analysis data for brominated derivatives may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
